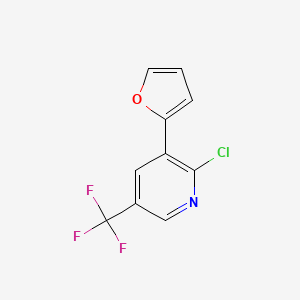
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with tert-butylamine under specific reaction conditions . The reaction typically requires a catalyst such as Cu(OTf)2 and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an aminopyrimidine derivative, it may interact with enzymes and receptors involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrimidin-4-amine: Similar in structure but lacks the tert-butyl group.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a mercapto group instead of an amino group.
Uniqueness
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine is unique due to the presence of both tert-butyl and dimethyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-tert-butyl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-7-6-12-9(10(2,3)4)13-8(7)11-5/h6H,1-5H3,(H,11,12,13) |
Clave InChI |
XDPUIWKJUARFSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13185422.png)
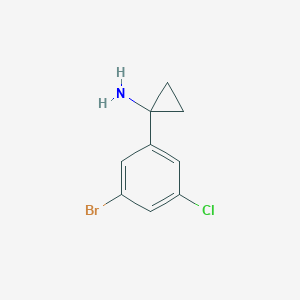
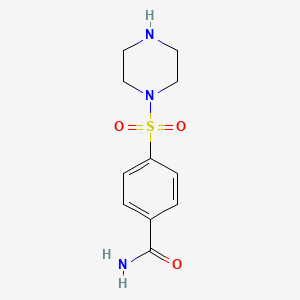
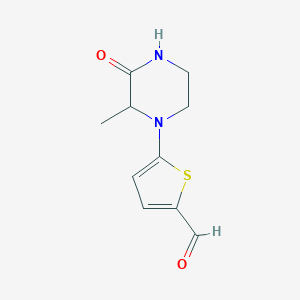
![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

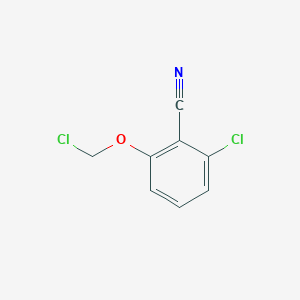



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)


